6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex heterocyclic compound that features a 1,8-naphthyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms within its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the desired compound in moderate to high yields.
Chemical Reactions Analysis
6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets and pathways . In materials science, it is used as a component in light-emitting diodes and dye-sensitized solar cells . Additionally, it finds applications in the development of molecular sensors and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as 1,6-naphthyridines and 1,8-naphthyridines . These compounds share a similar core structure but differ in their substitution patterns and functional groups. The unique combination of the 1,8-naphthyridine core with the piperidine and pyridine moieties in this compound contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C20H19N5 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H19N5/c1-14-4-5-17(13-21)20(23-14)25-11-8-15(9-12-25)18-7-6-16-3-2-10-22-19(16)24-18/h2-7,10,15H,8-9,11-12H2,1H3 |
InChI Key |
MZDBMBJXDVXEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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